molecular formula C11H6Cl2OS B1359355 3-(2,5-Dichlorobenzoyl)thiophene CAS No. 898771-54-5

3-(2,5-Dichlorobenzoyl)thiophene

Cat. No.: B1359355
CAS No.: 898771-54-5
M. Wt: 257.1 g/mol
InChI Key: XPDCRXCCIJETNR-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorobenzoyl)thiophene (CAS: 898771-54-5) is a heterocyclic organic compound with the molecular formula C₁₁H₆Cl₂OS and a molecular weight of 257.14 g/mol. Its structure consists of a thiophene ring substituted at the 3-position with a 2,5-dichlorobenzoyl group. Key physical properties include:

Property Value
Density 1.421 ± 0.06 g/cm³ (Predicted)
Boiling Point 379.5 ± 32.0 °C (Predicted)
Molecular Weight 257.14
Chemical Class Aromatic thiophene derivative

Properties

IUPAC Name

(2,5-dichlorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2OS/c12-8-1-2-10(13)9(5-8)11(14)7-3-4-15-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDCRXCCIJETNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C2=CSC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641856
Record name (2,5-Dichlorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-54-5
Record name (2,5-Dichlorophenyl)-3-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 3-(2,5-Dichlorobenzoyl)thiophene, can be achieved through various methods. Some common synthetic routes include:

    Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

    Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

    Fiesselmann Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophene derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of microwave irradiation and specific catalysts can enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Dichlorobenzoyl)thiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the benzoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(2,5-Dichlorobenzoyl)thiophene has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorobenzoyl)thiophene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

  • 3-(2,5-Dichlorobenzoyl)thiophene : The dichlorobenzoyl group enhances electrophilicity, making it suitable for nucleophilic substitution reactions. Its predicted high boiling point (≈380°C) suggests strong intermolecular interactions due to polar Cl atoms and carbonyl groups .
  • 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene (): This compound features fused thiophene rings with thiophene substituents. However, extended conjugation may improve conductivity in organic electronics .
  • Poly[3-(2,5-dioctylphenyl)thiophene] () : Alkyl chains (dioctylphenyl) enhance solubility in organic solvents, a critical property for polymer processing. In contrast, the dichlorobenzoyl group in this compound likely reduces solubility due to increased crystallinity .

Biological Activity

3-(2,5-Dichlorobenzoyl)thiophene is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and applications in various domains.

This compound is characterized by its thiophene ring substituted with a dichlorobenzoyl group. This structural configuration influences its reactivity and biological interactions. The compound has a CAS number of 898771-54-5 and is often studied for its reactivity in organic synthesis and potential therapeutic applications.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study focused on related thiophene derivatives highlighted their effectiveness against various bacterial strains and fungi, including Escherichia coli and Candida albicans. The minimal inhibitory concentration (MIC) values were determined, establishing a structure-activity relationship (SAR) that underscores the importance of substituents on the thiophene ring for enhancing antimicrobial efficacy .

Cytotoxic Effects

In vitro studies have indicated that this compound may possess cytotoxic effects against cancer cell lines. For instance, assays conducted on human cancer cell lines showed that the compound could induce apoptosis, suggesting it may interfere with cellular proliferation pathways. The mechanism appears to involve the activation of caspases and modulation of apoptotic signaling pathways.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific molecular targets such as enzymes or receptors involved in signaling pathways. The presence of the dichlorobenzoyl moiety likely enhances binding affinity to these targets, facilitating its biological activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the thiophene structure could lead to improved antimicrobial properties.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
This compound3216
Control (Standard Antibiotic)84

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on the cytotoxic effects of this compound on human cancer cell lines, it was found that concentrations as low as 10 µM resulted in significant cell death after 48 hours of exposure.

Cell LineIC50 (µM)
HeLa15
MCF-720
A54918

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